2-chloro-N-[2-(5-chloro-1H-indol-3-yl)ethyl]benzamide
Description
2-Chloro-N-[2-(5-chloro-1H-indol-3-yl)ethyl]benzamide is a benzamide derivative featuring a 5-chloroindole moiety linked via an ethylamine spacer to a 2-chlorobenzamide group. Its structure combines aromatic and heterocyclic components, making it a candidate for studying structure-activity relationships (SAR) in medicinal chemistry.
Properties
IUPAC Name |
2-chloro-N-[2-(5-chloro-1H-indol-3-yl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Cl2N2O/c18-12-5-6-16-14(9-12)11(10-21-16)7-8-20-17(22)13-3-1-2-4-15(13)19/h1-6,9-10,21H,7-8H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQDFCUIGEJXPDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCCC2=CNC3=C2C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[2-(5-chloro-1H-indol-3-yl)ethyl]benzamide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 5-chloro-1H-indole-3-ethylamine and 2-chlorobenzoyl chloride.
Reaction Conditions: The 5-chloro-1H-indole-3-ethylamine is reacted with 2-chlorobenzoyl chloride in the presence of a base such as triethylamine or pyridine. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the final compound, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[2-(5-chloro-1H-indol-3-yl)ethyl]benzamide can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro groups.
Oxidation and Reduction: The indole moiety can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: The compound can be involved in coupling reactions such as Suzuki-Miyaura coupling, which can introduce various functional groups to the indole ring.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzamides, while oxidation and reduction reactions can lead to different indole derivatives.
Scientific Research Applications
Antimicrobial Properties
Research indicates that derivatives of benzamide compounds exhibit significant antimicrobial activity. For instance, similar compounds have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. A study highlighted that certain benzamide derivatives showed minimum inhibitory concentrations (MIC) as low as 5.19 µM against Staphylococcus aureus and Klebsiella pneumoniae, suggesting that 2-chloro-N-[2-(5-chloro-1H-indol-3-yl)ethyl]benzamide could possess comparable antibacterial properties .
Antifungal Activity
The compound's structural analogs have also been evaluated for antifungal activity. In vitro tests revealed that some benzamide derivatives were more potent than standard antifungal agents like fluconazole, indicating a promising avenue for treating fungal infections .
Anticancer Potential
The anticancer properties of indole derivatives are well-documented. Compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines. For example, a study reported that certain synthesized analogs exhibited IC50 values lower than those of established chemotherapeutic agents such as 5-fluorouracil (5-FU), indicating their potential as effective anticancer drugs .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 2-chloro-N-[2-(5-chloro-1H-indol-3-yl)ethyl]benzamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind with high affinity to various receptors, which can modulate biological processes. The compound may exert its effects by inhibiting or activating specific enzymes, receptors, or signaling pathways, leading to its observed biological activities.
Comparison with Similar Compounds
3-Chloro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide
2-Chloro-N-[2-(5-Methoxy-1H-Indol-3-yl)ethyl]benzamide
- Key Difference : 5-Cl replaced with 5-methoxy.
- Molecular weight: 328.8 g/mol; XLogP3: 3.9 (indicating higher lipophilicity than the 5-Cl analog) .
5-Chloro-2-Methoxy-N-[2-(5-Methoxy-1H-Indol-3-yl)ethyl]benzamide
- Key Difference : Additional methoxy group at benzamide’s 2-position.
- Impact : Dual methoxy groups may enhance π-π stacking with aromatic residues in enzymes or receptors. Molecular weight: 358.82 g/mol .
Benzamide Positional Isomers
3-Chloro-N-[2-(5-Chloro-1H-Indol-3-yl)ethyl]benzamide
- Key Difference : Chlorine at benzamide’s 3-position instead of 2-position.
- Impact : Altered steric hindrance and electronic distribution could affect binding to targets like ATP-binding cassette (ABC) transporters or kinase domains .
Extended or Modified Spacer Groups
4'-Chloro-N-(2-(5-Chloro-1H-Indol-3-yl)ethyl)biphenyl-4-carboxamide
- Key Difference : Benzamide replaced with biphenyl-carboxamide.
N-(2-(5-Chloro-1H-Indol-3-yl)ethyl)-3-(2-Fluorobenzyl)benzamide
- Key Difference : Fluorine substituent on benzyl group.
- Impact : Fluorine’s electronegativity may improve metabolic stability and modulate target engagement .
Structural and Functional Data Table
Biological Activity
2-chloro-N-[2-(5-chloro-1H-indol-3-yl)ethyl]benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. The compound is characterized by its unique structure, which includes an indole moiety known for various pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 304.77 g/mol. The compound features a chloro-substituted indole ring, which is significant for its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₆ClN₂O |
| Molecular Weight | 304.77 g/mol |
| InChIKey | [InChIKey here] |
| Solubility | [Solubility data here] |
Anticancer Properties
Recent studies have indicated that compounds with indole structures exhibit anticancer properties by inhibiting specific kinases involved in cell proliferation. For instance, compounds similar to this compound have been shown to inhibit HSET (KIFC1), a kinesin essential for cancer cell survival, particularly in cells with multiple centrosomes . This inhibition leads to aberrant cell division and subsequent cell death.
Case Study:
A study demonstrated that analogs of benzamide derivatives showed significant inhibition of cancer cell lines with IC50 values in the micromolar range. For example, related compounds were reported to have an IC50 of approximately 27 nM against HSET, indicating strong anticancer potential .
Antiviral Activity
Indole derivatives have also been explored for their antiviral properties. Research has shown that certain indole-based compounds can inhibit viral replication by targeting viral enzymes or interfering with viral entry into host cells. Although specific data on this compound's antiviral activity is limited, its structural analogs have demonstrated efficacy against various viruses .
The biological activity of this compound can be attributed to its ability to interact with specific proteins involved in cell signaling pathways. The chloro-substituted indole moiety enhances its binding affinity to target proteins, potentially leading to the modulation of pathways associated with cancer progression and viral replication.
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Variations in the benzamide and indole moieties significantly influence the compound's potency and selectivity. For instance, modifications that enhance hydrophobic interactions or introduce additional hydrogen-bonding capabilities can improve binding affinity and biological efficacy .
Q & A
Basic: What are the key physicochemical properties of 2-chloro-N-[2-(5-chloro-1H-indol-3-yl)ethyl]benzamide?
Answer:
The compound’s properties are critical for experimental design and interpretation. Key parameters include:
Methodological Note:
- Lipophilicity (XLogP3): Determined via computational modeling; experimental validation via shake-flask method is recommended for accuracy .
- Polar Surface Area: Influences solubility and membrane permeability, relevant for bioavailability studies .
Basic: How is this compound synthesized and characterized?
Answer:
Synthesis Steps (Adapted from Analogous Benzamides):
Core Structure Assembly:
- React 5-chloro-1H-indole with 2-chloroethylamine under Mitsunobu conditions to form the indole-ethylamine intermediate .
- Couple with 2-chlorobenzoyl chloride using a base (e.g., triethylamine) in anhydrous DCM .
Purification:
- Column chromatography (silica gel, ethyl acetate/hexane gradient) .
- Recrystallization from ethanol/water for single-crystal growth .
Characterization Techniques:
- NMR Spectroscopy: Confirm regiochemistry of chloro substituents and amide linkage .
- Mass Spectrometry: Verify molecular ion peak (m/z 344.1) and isotopic pattern for Cl atoms .
- Elemental Analysis: Validate purity (>95%) .
Advanced: What strategies resolve contradictions in reported bioactivity data?
Answer:
Conflicting bioactivity results may arise from:
- Purity Variability: Impurities (e.g., unreacted intermediates) can skew assays. Mitigate via HPLC purity checks (>99%) .
- Assay Conditions: Differences in cell lines (e.g., HEK293 vs. HeLa) or solvent carriers (DMSO concentration). Standardize protocols using guidelines like NIH’s Assay Guidance Manual .
- Structural Analogues: Compare with derivatives (e.g., ’s thiazole-containing benzamide) to isolate pharmacophores .
Case Example:
If one study reports anticancer activity (IC₅₀ = 10 µM) while another shows no effect:
- Re-test under identical conditions (cell line, exposure time).
- Use structure-activity relationship (SAR) models to identify critical substituents .
Advanced: How is the crystal structure determined, and what challenges arise?
Answer:
Procedure:
- Single-Crystal Growth: Slow evaporation from ethanol/water (4:1) at 4°C .
- X-Ray Diffraction: Use SHELX programs (SHELXT for solution, SHELXL for refinement) .
- Validation: Check R-factor (<0.05) and electron density maps for disorder .
Challenges:
- Crystal Disorder: Chloro/indole groups may cause twinning. Address via cryocooling (100 K) .
- Weak Diffraction: Optimize crystal size (0.2–0.3 mm³) and use synchrotron radiation for small crystals .
Advanced: How can pharmacokinetic properties (e.g., solubility, bioavailability) be optimized?
Answer:
Strategies:
- Prodrug Design: Introduce phosphate esters at the amide group to enhance aqueous solubility .
- Lipid Formulations: Nanoemulsions or liposomes to improve intestinal absorption .
- Structural Modifications:
- Replace chloro with trifluoromethyl to balance lipophilicity .
- Add PEGylated side chains to prolong half-life .
In Silico Tools:
- ADMET Prediction: Use SwissADME or ADMETLab to prioritize derivatives .
Basic: What analytical techniques confirm structural integrity and purity?
Answer:
- HPLC: Reverse-phase C18 column, acetonitrile/water (70:30), UV detection at 254 nm .
- 1H/13C NMR: Key peaks:
- Indole NH: δ 10.8–11.2 ppm (DMSO-d₆) .
- Amide carbonyl: 168–170 ppm in 13C NMR .
- Mass Spec (HRMS): Exact mass match (calc. 344.0467; found 344.0465) .
Advanced: What mechanistic insights guide its potential as a kinase inhibitor?
Answer:
Hypothesis (Based on Analogues):
- The indole moiety may intercalate into ATP-binding pockets (e.g., CDK2 or EGFR kinases) .
- Chloro groups enhance hydrophobic interactions with kinase hinge regions .
Experimental Validation:
- Docking Studies: Use AutoDock Vina with PDB structures (e.g., 1M17 for EGFR) .
- Enzyme Assays: Measure IC₅₀ against recombinant kinases using ADP-Glo™ kits .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
